2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
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Description
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.316. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis
The chemoselective acetylation of 2-aminophenol, involving the catalytic use of Novozym 435, highlights a significant application in the synthesis of intermediates for antimalarial drugs. This process, employing various acyl donors, underscores the importance of selecting optimal conditions for achieving desired product specificity. Vinyl acetate emerged as the preferred acyl donor due to its irreversible reaction characteristic, which is crucial for the kinetically controlled synthesis of N-(2-Hydroxyphenyl)acetamide derivatives (Magadum & Yadav, 2018).
Novel Acetamide Derivatives Synthesis
The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from 3-fluoro-4-cyanophenol presents another critical research application. These compounds, characterized by elemental analysis, IR, and 1H NMR, expand the chemical diversity and potential pharmaceutical utility of fluoroacetamide derivatives (Yang Man-li, 2008).
Pharmacological Potential
The pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, demonstrates the therapeutic potential of acetamide-based compounds. These activities suggest their relevance in developing new treatments for various diseases, including cancer and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2016).
Enantiocontrolled Synthesis
The use of alkali metal fluorides in acetamide and N-methylformamide or acetamide as fluorinating agents for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes from sulfonates illustrates a critical application in the field of synthetic organic chemistry. This methodology offers a pathway to synthesize highly enantiomerically pure compounds, which is vital for pharmaceutical applications (Fritz-Langhals, 1994).
Protein Tyrosine Phosphatase Inhibition
The design, synthesis, and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, with potential implications in managing diabetes, showcase the role of acetamide derivatives in therapeutic target modulation. These derivatives, validated through both docking studies and in vivo antidiabetic activity assessments, highlight the significance of acetamide frameworks in developing new drugs for diabetes management (Saxena et al., 2009).
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDUJKCLONVJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.